An In-depth Technical Guide to 4-Cyanopyridine N-oxide for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Cyanopyridine N-oxide for Researchers and Drug Development Professionals
Core Document: 4-Cyanopyridine (B195900) N-oxide CAS Number: 14906-59-3
Introduction
4-Cyanopyridine N-oxide is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. As a derivative of pyridine (B92270), the introduction of an N-oxide functional group and a cyano group at the 4-position imparts unique electronic properties and reactivity. This makes it a valuable intermediate and building block in the synthesis of a wide array of functional molecules.[1][2] In the pharmaceutical industry, it serves as a key precursor for the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[2] Its ability to act as a versatile ligand has also led to its use in the creation of advanced coordination polymers and luminescent materials. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its relevance to researchers in drug discovery and development.
Physicochemical and Spectroscopic Properties
4-Cyanopyridine N-oxide is typically an off-white to beige or yellow solid at room temperature.[2] It is known to be hygroscopic and should be stored accordingly under inert gas, in a cool, dark place.[3]
Physical and Chemical Properties
A summary of the key physicochemical properties of 4-Cyanopyridine N-oxide is presented in Table 1.
Table 1: Physicochemical Properties of 4-Cyanopyridine N-oxide
| Property | Value | Reference(s) |
| CAS Number | 14906-59-3 | [4][5] |
| Molecular Formula | C₆H₄N₂O | [4][5] |
| Molecular Weight | 120.11 g/mol | [4][5] |
| Appearance | Off-white to beige yellow solid; White to Orange to Green powder to crystal | [2][6] |
| Melting Point | 223-225 °C; 227-232 °C | [4][6] |
| Solubility | Soluble in 1 M NH₄OH (5 mg/mL); Soluble in polar solvents | [4][7] |
| pKa (Predicted) | -0.86 ± 0.10 | [5] |
| InChI Key | QNCSFBSIWVBTHE-UHFFFAOYSA-N | [4] |
Spectroscopic Data
The structural identity of 4-Cyanopyridine N-oxide is confirmed through various spectroscopic techniques. A summary of available spectral data is provided below.
Table 2: Spectroscopic Data for 4-Cyanopyridine N-oxide
| Spectrum Type | Key Peaks / Data |
| Mass Spectrometry (MS) | Molecular Ion (m/z): 120. Key fragments observed at m/z: 104, 78, 64, 51. |
| Infrared (IR) Spectroscopy | Characteristic absorption for C≡N (nitrile) stretch is expected around 2200-2260 cm⁻¹. N-O stretching vibrations typically appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C/C=N stretches are also present. |
| ¹H NMR Spectroscopy | Due to the N-oxide group, the pyridine ring protons are shifted downfield compared to 4-cyanopyridine. Two distinct signals corresponding to the aromatic protons are expected. |
| ¹³C NMR Spectroscopy | Signals for the six carbon atoms are expected, with the cyano carbon appearing around 115-120 ppm and the carbon atoms of the pyridine ring appearing in the aromatic region. |
Synthesis and Reactivity
4-Cyanopyridine N-oxide is typically synthesized via the oxidation of its parent heterocycle, 4-cyanopyridine. The reactivity of the molecule is influenced by both the electron-withdrawing cyano group and the electron-donating N-oxide group.
Synthesis of 4-Cyanopyridine N-oxide
A common and effective method for the synthesis of 4-Cyanopyridine N-oxide is the N-oxidation of 4-cyanopyridine using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent.
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Materials: 4-cyanopyridine, meta-chloroperoxybenzoic acid (m-CPBA), chloroform (B151607) (or dichloromethane), sodium bicarbonate solution, sodium sulfite (B76179) solution, magnesium sulfate.
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Procedure:
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Dissolve 4-cyanopyridine in chloroform in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath.
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Add a solution of m-CPBA in chloroform dropwise to the cooled solution over a period of 30-60 minutes. The molar ratio of m-CPBA to 4-cyanopyridine is typically between 1.1 and 1.5 to 1.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture again and filter to remove the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate sequentially with a saturated sodium sulfite solution (to quench excess peroxide), a saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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Recrystallize the crude 4-Cyanopyridine N-oxide from a suitable solvent, such as acetonitrile (B52724) or ethanol, to obtain the purified product.[8]
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Caption: General workflow for the synthesis of 4-Cyanopyridine N-oxide.
Applications in Drug Discovery and Development
The unique chemical structure of 4-Cyanopyridine N-oxide makes it a valuable scaffold and intermediate in the synthesis of pharmacologically active compounds.
Precursor for Bioactive Molecules
4-Cyanopyridine N-oxide is a key intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the ability to further functionalize the pyridine ring, which is a common motif in many approved drugs. It has been specifically noted for its role in the development of anti-cancer and anti-inflammatory drugs.[2]
Role in Targeting Cancer Signaling Pathways
While 4-Cyanopyridine N-oxide itself is not typically the final active pharmaceutical ingredient, its derivatives have shown significant promise as inhibitors of key cancer-related signaling pathways.
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STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers, promoting cell proliferation, survival, and angiogenesis.[1] Cyanopyridine-based molecules have been designed and synthesized as potent STAT3 inhibitors, demonstrating the importance of this chemical class in targeting this critical oncogenic pathway.[1]
Caption: The STAT3 signaling pathway and the inhibitory action of cyanopyridine derivatives.
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Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression. The Pim-1 signaling pathway is often activated by the JAK/STAT pathway. Cyanopyridine and cyanopyridone derivatives have been identified as potent inhibitors of Pim-1 kinase, highlighting another avenue through which this chemical scaffold can be exploited for anti-cancer drug development.
Caption: The Pim-1 kinase signaling pathway and its inhibition by cyanopyridine derivatives.
Safety and Handling
4-Cyanopyridine N-oxide is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.
Table 3: GHS Hazard Information for 4-Cyanopyridine N-oxide
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Handling Precautions:
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Use only in a well-ventilated area or under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
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Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
4-Cyanopyridine N-oxide is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its role as a versatile precursor for potent inhibitors of critical cancer signaling pathways like STAT3 and Pim-1, underscore its importance. This guide has provided a technical overview intended to support researchers in leveraging the unique chemistry of 4-Cyanopyridine N-oxide for the advancement of new therapeutic agents and functional materials. Further exploration into the synthesis of novel derivatives and their biological evaluation is a promising area for future research.
References
- 1. 4-Cyanopyridine(100-48-1) 13C NMR spectrum [chemicalbook.com]
- 2. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]
- 3. 4-Cyanopyridine N-oxide 96 14906-59-3 [sigmaaldrich.com]
- 4. 4-Cyanopyridine N-oxide | 14906-59-3 [chemicalbook.com]
- 5. 4-Cyanopyridine N-Oxide | 14906-59-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
